molecular formula C9H17NO2S B13161721 Dicyclobutylmethanesulfonamide

Dicyclobutylmethanesulfonamide

Cat. No.: B13161721
M. Wt: 203.30 g/mol
InChI Key: LPEDYNYUWYOQBU-UHFFFAOYSA-N
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Description

Dicyclobutylmethanesulfonamide is a chemical compound with the molecular formula C₉H₁₇NO₂S. It is primarily used for research purposes and is known for its unique structural properties. This compound is characterized by the presence of two cyclobutyl groups attached to a methanesulfonamide moiety, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclobutylmethanesulfonamide typically involves the reaction of cyclobutylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclobutylamine+Methanesulfonyl chlorideThis compound+HCl\text{Cyclobutylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclobutylamine+Methanesulfonyl chloride→this compound+HCl

The reaction is usually conducted at low temperatures to prevent the decomposition of the reactants and to ensure a high yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dicyclobutylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dicyclobutylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclobutylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclobutylmethanesulfonamide is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

N,N-di(cyclobutyl)methanesulfonamide

InChI

InChI=1S/C9H17NO2S/c1-13(11,12)10(8-4-2-5-8)9-6-3-7-9/h8-9H,2-7H2,1H3

InChI Key

LPEDYNYUWYOQBU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1CCC1)C2CCC2

Origin of Product

United States

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